molecular formula C9H18ClNO2 B13788595 Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride CAS No. 93919-29-0

Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride

Cat. No.: B13788595
CAS No.: 93919-29-0
M. Wt: 207.70 g/mol
InChI Key: SFLBDBJLRVHQLY-UHFFFAOYSA-M
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Description

Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . It is known for its unique structure, which includes a trimethylammonium group and an acryloyloxy group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride typically involves the reaction of trimethylamine with an acryloyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride involves its interaction with molecular targets through its functional groups. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the acryloyloxy group can undergo polymerization reactions. These interactions enable the compound to exert its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-2-[(1-oxoallyl)oxy]ethylammonium chloride
  • Trimethyl-2-[(1-oxoallyl)oxy]butylammonium chloride
  • Trimethyl-2-[(1-oxoallyl)oxy]hexylammonium chloride

Uniqueness

Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in applications requiring amphiphilic behavior.

Properties

CAS No.

93919-29-0

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

trimethyl(2-prop-2-enoyloxypropyl)azanium;chloride

InChI

InChI=1S/C9H18NO2.ClH/c1-6-9(11)12-8(2)7-10(3,4)5;/h6,8H,1,7H2,2-5H3;1H/q+1;/p-1

InChI Key

SFLBDBJLRVHQLY-UHFFFAOYSA-M

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C=C.[Cl-]

Origin of Product

United States

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